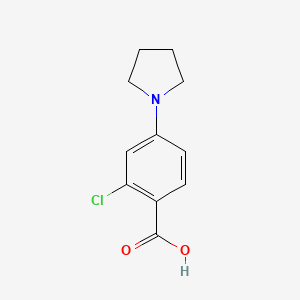

2-chloro-4-pyrrolidinobenzoic acid

説明

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution significantly influences the molecule's physical and chemical properties. nih.gov The introduction of a halogen can alter the acidity of the carboxylic acid group, impact the molecule's lipophilicity, and provide a reactive site for further chemical modifications. sigmaaldrich.com

Significance in Contemporary Organic and Medicinal Chemistry Research

While specific research focused exclusively on 2-chloro-4-pyrrolidinobenzoic acid is not extensively documented, its structural motifs suggest significant potential as a building block in organic and medicinal chemistry. The pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery. arastirmax.comnih.gov It is a five-membered nitrogen-containing heterocycle that is present in numerous natural products and FDA-approved drugs. nih.govgoogleapis.com The inclusion of a pyrrolidine ring can enhance a molecule's three-dimensionality, which is often beneficial for binding to biological targets like proteins and enzymes. arastirmax.comnih.gov

The pyrrolidine moiety is found in a wide array of biologically active compounds, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Therefore, this compound can be considered a valuable intermediate for the synthesis of more complex molecules that incorporate this important scaffold. nih.gov The carboxylic acid group provides a convenient handle for forming amides, esters, and other derivatives, while the chlorinated aromatic ring offers a site for various cross-coupling reactions, allowing for the construction of diverse molecular architectures. For instance, similar pyrrolidine-containing benzoic acid derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.govscispace.com

Historical Perspective of Pyrrolidine-Containing Benzoic Acid Analogues

The history of pyrrolidine-containing compounds is deeply rooted in the study of natural products. The pyrrolidine ring is the core structure of pyrrolizidine (B1209537) alkaloids, a group of compounds found in numerous plant species, which have been used in traditional medicine for centuries. chemicalbook.com The formal discovery and structural elucidation of these alkaloids began in the 19th century. chemicalbook.com

In the realm of synthetic chemistry, the importance of the pyrrolidine scaffold, particularly the amino acid proline (which is a pyrrolidine-2-carboxylic acid), has been recognized for decades. Proline and its derivatives are fundamental building blocks in peptide synthesis and have become crucial in the development of asymmetric catalysis.

The deliberate incorporation of the pyrrolidine ring into benzoic acid structures is a more modern development, driven by the goals of drug discovery. Medicinal chemists began to explore the combination of these two pharmacologically relevant fragments to create novel compounds with potential therapeutic value. Research from recent decades has demonstrated that pyrrolidine-based compounds can be designed to target a wide range of biological systems. arastirmax.comnih.gov This historical progression from natural product chemistry to modern medicinal chemistry highlights the enduring importance of the pyrrolidine scaffold and provides a context for the contemporary interest in molecules like this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZLYZCZDQIOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377012 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192513-60-3 | |

| Record name | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192513-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 4 Pyrrolidinobenzoic Acid

Established Synthetic Routes to the 2-Chloro-4-pyrrolidinobenzoic Acid Core Structure

The construction of the this compound framework typically relies on a convergent synthesis strategy, where a suitably substituted benzoic acid derivative is coupled with pyrrolidine (B122466). The key steps involve the synthesis of a dichlorinated benzoic acid precursor, followed by a regioselective nucleophilic aromatic substitution or a copper-catalyzed cross-coupling reaction to introduce the pyrrolidine moiety.

Precursor Synthesis and Functional Group Transformations

The primary precursor for the synthesis of this compound is 2,4-dichlorobenzoic acid. This starting material can be prepared via the oxidation of 2,4-dichlorotoluene. Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and yield.

Alternatively, functional group transformations on a pre-existing benzoic acid core can be performed. For instance, the synthesis could potentially start from 4-amino-2-chlorobenzoic acid, where the amino group is a precursor to the pyrrolidine ring.

| Precursor | Synthetic Method | Reagents | Reference |

| 2,4-Dichlorotoluene | Oxidation | Air, Co-Mn salts complex catalyst | Inferred from analogous reactions |

| 2-Chloro-4-nitrobenzoic acid | Reduction | NaBH4, Ag/MMT catalyst | researchgate.net |

Regioselective Chlorination Strategies

Direct regioselective chlorination of a 4-pyrrolidinobenzoic acid precursor is a less common approach due to the challenge of controlling the position of chlorination on an activated ring. The pyrrolidino group is an activating, ortho-, para-directing group, which would likely lead to chlorination at the positions ortho to the pyrrolidine, i.e., positions 3 and 5. To achieve the desired 2-chloro substitution, it is more synthetically feasible to introduce the chlorine atoms prior to the introduction of the pyrrolidine ring. Therefore, starting with a dichlorinated precursor like 2,4-dichlorobenzoic acid is the more strategic and widely adopted method.

Pyrrolidine Ring Introduction Methods

The introduction of the pyrrolidine ring onto the 2-chlorobenzoic acid backbone is the pivotal step in the synthesis. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. In the case of 2,4-dichlorobenzoic acid as the substrate, the chlorine atom at the 4-position is more susceptible to nucleophilic attack by pyrrolidine due to electronic effects and the relative activation by the carboxylic acid group. However, the chlorine at the 2-position, being ortho to the carboxylic acid, can also be reactive, especially under catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 2,4-dichlorobenzoic acid with pyrrolidine, often in a polar aprotic solvent and at elevated temperatures. The reaction proceeds via a Meisenheimer complex intermediate. The presence of the electron-withdrawing carboxylic acid group facilitates this reaction.

Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. In this context, 2,4-dichlorobenzoic acid would be reacted with pyrrolidine in the presence of a copper catalyst (e.g., CuI, Cu2O, or copper powder) and a base. The Ullmann reaction often requires high temperatures but can be facilitated by the use of ligands. Studies on the copper-catalyzed amination of 2-chlorobenzoic acids have shown high regioselectivity, with the amination occurring preferentially at the ortho-position to the carboxylic acid. nih.gov This suggests that in a reaction with 2,4-dichlorobenzoic acid, the chlorine at the 2-position might be more reactive under these conditions. However, the electronic activation at the 4-position can also influence the outcome.

| Reaction Type | Substrate | Reagent | Catalyst | Base | Solvent | Temperature | Reference |

| Nucleophilic Aromatic Substitution | 2,4-Dichlorobenzoic acid | Pyrrolidine | - | K2CO3 | DMF | Room Temperature | Inferred from analogous reactions beilstein-journals.org |

| Ullmann Condensation | 2,4-Dichlorobenzoic acid | Pyrrolidine | Cu/Cu2O | K2CO3 | 2-Ethoxyethanol | 130 °C | Inferred from analogous reactions nih.gov |

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These novel approaches are applicable to the synthesis of this compound.

Catalyst Development for Enhanced Reaction Efficiency

The efficiency of the Ullmann condensation for the introduction of the pyrrolidine ring can be significantly enhanced by the development of more active and robust catalyst systems. Modern approaches often utilize copper(I) complexes with various ligands, such as diamines or phenanthrolines, which can facilitate the reaction at lower temperatures and with lower catalyst loadings. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are also a powerful alternative for C-N bond formation, although copper-based systems are often preferred for the amination of chlorobenzoic acids due to their cost-effectiveness and specific reactivity profile.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This includes the use of more environmentally benign solvents, such as water or ionic liquids, and the development of catalytic systems that can be recycled and reused. For the precursor synthesis, the use of cleaner oxidants like hydrogen peroxide in place of stoichiometric heavy metal oxidants is a key green chemistry approach. Furthermore, microwave-assisted synthesis has been shown to accelerate Ullmann condensation reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. researchgate.net

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Performing the pyrrolidine introduction step in water or ionic liquids. | Reduced environmental impact, potential for catalyst recycling. |

| Development of Recyclable Catalysts | Heterogenizing the copper catalyst on a solid support. | Ease of separation and reuse of the catalyst, reducing waste. |

| Microwave-Assisted Synthesis | Accelerating the Ullmann condensation or SNAr reaction. | Shorter reaction times, potentially higher yields, and reduced energy consumption. |

| Use of Cleaner Oxidants | Employing H2O2 for the oxidation of 2,4-dichlorotoluene. | Avoids the use of toxic heavy metal oxidants. |

Flow Chemistry Applications for Scalable Production

The scalable production of this compound and its derivatives can be significantly enhanced through the application of continuous flow chemistry. This methodology offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput. While specific studies on the continuous synthesis of this compound are not extensively documented, analogous processes for the production of substituted anilines and related aromatic compounds provide a strong basis for its feasibility.

Continuous flow reactors, such as packed-bed reactors or microreactors, facilitate precise control over reaction parameters like temperature, pressure, and residence time. For the synthesis of this compound, a key step is the nucleophilic aromatic substitution (SNAr) of a dichlorinated benzoic acid derivative with pyrrolidine. In a flow setup, the reactants can be pumped through a heated reaction coil or a packed-bed reactor containing a suitable catalyst or base. This allows for rapid optimization of reaction conditions and can lead to significantly higher yields and purity of the product.

For instance, the continuous chemoenzymatic synthesis of anilines using immobilized nitroreductase has demonstrated the potential for high productivity in flow systems. acs.orgnih.gov This approach, which replaces traditional high-pressure hydrogenation, showcases the move towards more sustainable and efficient manufacturing processes that could be adapted for the synthesis of precursors to this compound.

The integration of real-time process analytics, such as online HPLC or NMR, can further enhance the efficiency of scalable production. researchgate.net These tools allow for continuous monitoring of the reaction progress, enabling immediate adjustments to maintain optimal conditions and ensure consistent product quality. The development of automated continuous synthesis and isolation systems for related compounds, such as aryl sulfonyl chlorides, highlights the potential for creating a fully automated and scalable manufacturing process for this compound. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Analogous Aromatic Amines

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better containment |

| Scalability | Difficult and requires process re-optimization | Linear scalability by extending run time |

| Product Purity | Often requires extensive purification | Higher purity due to better control |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where the pyrrolidine ring possesses a specific stereochemistry, is of significant interest due to the often-enhanced biological activity of single enantiomers. Stereoselective synthesis methods for pyrrolidine derivatives are well-established and can be broadly categorized into two approaches: the use of a chiral pool starting material or the application of asymmetric catalysis. nih.gov

A common strategy involves starting from readily available chiral precursors such as (S)- or (R)-proline. These natural amino acids provide a pre-existing stereocenter which can be elaborated through various chemical transformations to yield the desired chiral pyrrolidine moiety. This chiral building block can then be coupled to the aromatic ring via a nucleophilic aromatic substitution reaction.

Alternatively, asymmetric catalysis offers a powerful route to chiral pyrrolidine derivatives. This can involve transition-metal-catalyzed reactions or organocatalysis. For example, asymmetric [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes, catalyzed by a chiral metal complex or an organocatalyst, can produce highly substituted pyrrolidines with excellent enantioselectivity. Recent advances in asymmetric synthesis have provided a plethora of chiral catalysts and reagents that can be employed for the synthesis of chiral amides and peptides with high stereocontrol. rsc.orgresearchgate.net

The development of chiral Brønsted acid catalysts has also opened new avenues for asymmetric transformations. ims.ac.jp These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner, which could be applied to the synthesis of chiral 4-aminobenzoic acid derivatives. nih.gov

Table 2: Strategies for Stereoselective Synthesis of Chiral Pyrrolidine Analogues

| Strategy | Description | Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like proline as starting materials. nih.gov | Readily available starting materials with defined stereochemistry. | Limited to the inherent stereochemistry of the starting material. |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in a reaction. nih.gov | Access to both enantiomers, high enantiomeric excess achievable. | Catalyst development and optimization can be challenging. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | Well-established and reliable method. | Requires additional steps for attachment and removal of the auxiliary. |

Mechanistic Investigations of Key Synthetic Transformations

The primary synthetic transformation in the formation of this compound is the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a dichlorobenzoic acid derivative by pyrrolidine. Mechanistic investigations of SNAr reactions have revealed a continuum of pathways, ranging from a stepwise addition-elimination mechanism to a concerted process. nih.govsemanticscholar.org

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step process. libretexts.org In the first step, the nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored.

Computational studies, often employing density functional theory (DFT), have provided valuable insights into the reaction mechanism of SNAr reactions involving cyclic amines. nih.govnih.gov For the reaction of pyrrolidine with substituted thiophenes, a stepwise pathway was computationally investigated. This study revealed that the initial nucleophilic addition of pyrrolidine is followed by a proton transfer, which is efficiently catalyzed by a second molecule of pyrrolidine, leading to the elimination of the leaving group. nih.gov

The nature of the substituents on the aromatic ring, the nucleophile, the leaving group, and the solvent all play a crucial role in determining the precise mechanism and the rate of the reaction. For 2,4-dichlorobenzoic acid, the electron-withdrawing carboxylic acid group and the additional chlorine atom activate the ring towards nucleophilic attack. Theoretical investigations into the stability of related cyclic aminals have also highlighted the importance of pH and protonation in influencing reaction equilibria. nih.gov

Table 3: Key Factors Influencing the SNAr Mechanism

| Factor | Influence on the Reaction |

| Electron-withdrawing groups on the aromatic ring | Stabilize the Meisenheimer complex, accelerating the reaction. libretexts.org |

| Nature of the nucleophile | Stronger nucleophiles generally lead to faster reactions. |

| Leaving group ability | Better leaving groups facilitate the second step of the reaction. |

| Solvent polarity | Polar aprotic solvents can solvate the Meisenheimer complex, influencing the reaction rate. |

| Catalysis | The reaction can be subject to general base catalysis, where a base assists in the removal of a proton from the nucleophile. nih.gov |

Chemical Reactivity and Derivatization of 2 Chloro 4 Pyrrolidinobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2-chloro-4-pyrrolidinobenzoic acid is governed by the electronic effects of its substituents. The pyrrolidine (B122466) group, being a secondary amine attached to the ring, acts as a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. masterorganicchemistry.commasterorganicchemistry.com Conversely, the chlorine atom and the carboxylic acid group are both deactivating, electron-withdrawing groups. youtube.com In EAS reactions, the powerful activating effect of the pyrrolidino group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, nitration would be expected to yield predominantly 2-chloro-3-nitro-4-pyrrolidinobenzoic acid and 2-chloro-5-nitro-4-pyrrolidinobenzoic acid.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-nitro-4-pyrrolidinobenzoic acid and 2-Chloro-5-nitro-4-pyrrolidinobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-chloro-4-pyrrolidinobenzoic acid and 5-Bromo-2-chloro-4-pyrrolidinobenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-(Sulfonic acid)-2-chloro-4-pyrrolidinobenzoic acid and 5-(Sulfonic acid)-2-chloro-4-pyrrolidinobenzoic acid |

The presence of the chlorine atom also allows for nucleophilic aromatic substitution (NAS), where the halogen acts as a leaving group. researchgate.net This reaction is generally facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. While the carboxylic acid provides some electron-withdrawing character, copper-catalyzed conditions are often employed to facilitate such transformations. For example, copper-catalyzed amination procedures have been successfully used for ortho-chlorobenzoic acids to produce N-aryl anthranilic acid derivatives. nih.gov A similar approach could be applied to this compound, reacting it with various amines to replace the chlorine atom. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive acyl chloride, followed by reaction with an alcohol.

Amidation can be performed by reacting the carboxylic acid with an amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like N,N-dimethylaminopyridine (DMAP). researchgate.net Alternatively, the acid can be converted to its acyl chloride and then reacted with an amine. researchgate.net Titanium tetrachloride (TiCl₄) has also been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov These methods have been applied to synthesize a range of 2-chlorobenzoic acid derivatives. nih.govnih.gov

Table 2: Representative Amidation Reaction Conditions

| Amine | Coupling Agent/Catalyst | Solvent | Temperature | Product | Reference |

| Various Amines | Dicyclohexylcarbodiimide (DCC) / DMAP | DMF | Room Temp. | Corresponding Amide | researchgate.net |

| Various Amines | Titanium Tetrachloride (TiCl₄) | Pyridine (B92270) | 85 °C | Corresponding Amide | nih.gov |

Reduction and Decarboxylation Studies

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective. youtube.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, which proceeds via a two-step process involving an initial reduction to an aldehyde intermediate, followed by further reduction to the primary alcohol. youtube.comkhanacademy.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com

Decarboxylation, the removal of the carboxyl group, of benzoic acid derivatives is influenced by the other substituents on the aromatic ring. The presence of electron-donating groups, particularly in the ortho or para position, can facilitate decarboxylation. nist.gov While the pyrrolidino group at the para position is activating, the ortho-chloro group is deactivating. Studies on substituted 4-aminobenzoic acids have shown that decarboxylation can occur in acidic aqueous solutions. researchgate.net More advanced methods, such as catalytic decarboxylation using bimetallic nanoparticles, have been developed for hydroxy- and aminobenzoic acid derivatives, offering a pathway to substituted phenols and anilines. acs.org Radical decarboxylation has also been explored, though it often requires high temperatures. nih.gov

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring itself offers further opportunities for derivatization, primarily at the nitrogen atom, but also through modifications of the ring structure.

N-Alkylation and Acylation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base to neutralize the resulting acid. la-press.org Reductive amination offers another route. More recently, catalytic methods using ruthenium or iron complexes have been developed for the decarboxylative N-alkylation of cyclic amino acids with alcohols. researchgate.net

N-acylation involves the reaction with acyl chlorides or acid anhydrides. For example, the reaction of L-proline with chloroacetyl chloride results in the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, demonstrating a straightforward N-acylation process. beilstein-journals.org

Table 3: Examples of N-Acylation of Proline Derivatives

| Acylating Agent | Solvent | Conditions | Product Type | Reference |

| Chloroacetyl chloride | THF | Reflux, 2 h | N-Acylated Proline | beilstein-journals.org |

Ring Expansion and Contraction Studies

Modification of the pyrrolidine ring structure itself, through ring expansion or contraction, represents a more complex set of transformations. While not extensively studied specifically for this compound, research on proline derivatives provides insight into these possibilities. organic-chemistry.orgsigmaaldrich.com For example, ring expansion of proline derivatives has been used to synthesize 5-hydroxypipecolic acid. organic-chemistry.org Conversely, ring contraction reactions can be used to form smaller rings, though this is less common for pyrrolidine itself. rsc.org These skeletal rearrangements often require multi-step synthetic sequences and specific catalytic systems. Such modifications could potentially lead to novel scaffolds with interesting chemical and biological properties.

Structural Analysis and Conformational Studies of 2 Chloro 4 Pyrrolidinobenzoic Acid and Its Derivatives

Crystallographic Analysis Methodologies

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the molecular structure of crystalline compounds. The technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. By applying complex mathematical transformations (Fourier transforms) to the diffraction data, a three-dimensional electron density map of the unit cell is generated. From this map, the precise positions of the individual atoms can be deduced, yielding a detailed molecular structure.

While specific crystallographic data for 2-chloro-4-pyrrolidinobenzoic acid is not publicly available in the Cambridge Structural Database (CSD), the analysis of a closely related compound, 2-amino-4-chlorobenzoic acid , provides a representative example of the data obtained from such studies. researchgate.net The crystal structure of 2-amino-4-chlorobenzoic acid reveals a nearly planar molecule, with the molecules in the crystal linked into centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. researchgate.net An intramolecular hydrogen bond is also observed between the amino group and the carbonyl oxygen. researchgate.net

Table 1: Representative Crystallographic Data for a Related Compound: 2-Amino-4-chlorobenzoic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₆ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.4667 (10) |

| b (Å) | 3.7648 (2) |

| c (Å) | 23.7598 (15) |

| β (°) | 93.015 (3) |

| Volume (ų) | 1381.59 (14) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| R-factor | 0.030 |

This data is for 2-amino-4-chlorobenzoic acid and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study.

General methodologies for SCXRD involve crystal mounting, data collection on a diffractometer, structure solution using direct or Patterson methods, and refinement of the structural model. nih.govjhu.edu

Polymorphism and Solvate Formation Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. hw.ac.ukoregonstate.edu Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical industry, as different polymorphic forms can have different bioavailabilities.

The investigation of polymorphism typically involves crystallizing the compound under a variety of conditions, such as from different solvents, at different temperatures, or by using different cooling rates. The resulting solid forms are then analyzed using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any different crystalline forms. Solvate formation, where solvent molecules are incorporated into the crystal lattice, is also a common phenomenon that is investigated in a similar manner.

While no specific polymorphism studies on this compound have been reported, research on other benzoic acid derivatives has revealed the existence of multiple polymorphic forms. hw.ac.ukrsc.org For instance, p-aminobenzoic acid is known to exist in at least four polymorphic forms (α, β, γ, and δ). rsc.org

Advanced Spectroscopic Characterization Techniques (Methodologies)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for determining the structure of organic compounds. It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. The two most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C.

In a ¹H NMR spectrum, the chemical shift of a signal provides information about the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal arises from the interaction with neighboring protons and provides information about the connectivity of the atoms.

A ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. hw.ac.ukbhu.ac.inlibretexts.org The chemical shift of each carbon signal is indicative of its chemical environment (e.g., aliphatic, aromatic, carbonyl). oregonstate.eduwisc.edu

Although a specific NMR spectrum for this compound is not available, the expected signals can be predicted based on its structure. For the aromatic region, one would expect to see distinct signals for the three protons on the benzene (B151609) ring. The pyrrolidine (B122466) ring would show signals for the methylene (B1212753) protons, and the carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, one would expect to see signals for the nine distinct carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carboxylic Acid (C=O) | 165-185 |

| Aromatic C-Cl | 125-140 |

| Aromatic C-N | 140-155 |

| Aromatic C-H | 110-135 |

| Aromatic C-COOH | 120-135 |

| Pyrrolidine CH₂-N | 40-60 |

| Pyrrolidine CH₂ | 20-40 |

These are general predicted ranges and the actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. In a typical mass spectrometry experiment, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the molecule containing the ³⁵Cl isotope and another peak, approximately one-third the intensity, at two m/z units higher for the molecule containing the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of the carboxylic acid group, the pyrrolidine ring, and the chlorine atom. Analysis of these fragments can help to confirm the structure of the molecule. miamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-COOH]+ | Loss of the carboxylic acid group |

| [M-C₄H₈N]+ | Loss of the pyrrolidine ring |

| [M-Cl]+ | Loss of the chlorine atom |

This table presents a prediction of likely fragmentation pathways. The actual mass spectrum may show additional or different fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

An IR spectrum is obtained by passing infrared radiation through a sample and measuring the amount of radiation that is absorbed at each frequency. A Raman spectrum is obtained by irradiating a sample with a monochromatic laser and detecting the scattered light.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carboxylic acid, the C-N stretch of the pyrrolidine ring, the C-Cl stretch, and the various C-H and C=C stretching and bending vibrations of the aromatic and pyrrolidine rings.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1720 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Pyrrolidine | C-N stretch | 1180-1250 |

| Aryl-Chloride | C-Cl stretch | 1000-1100 |

These are general expected ranges for the vibrational frequencies.

Conformational Landscape and Dynamic Behavior Studies

In solution, this compound is expected to exist as an equilibrium of multiple conformers. The preferred conformation is determined by a delicate balance of steric hindrance and electronic interactions.

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. Studies on ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, have shown that the carboxylic group is often twisted out of the plane of the aromatic ring to minimize steric repulsion between the ortho substituent (in this case, the chlorine atom) and the oxygen atoms of the carboxylic group. mdpi.com For 2-chlorobenzoic acid itself, two low-energy cis conformers and two higher-energy trans conformers have been identified through computational studies, with all minimum energy structures predicted to be non-planar. mdpi.com The cis conformer, where the hydroxyl group of the carboxylic acid is oriented towards the chlorine atom, is generally the most stable. researchgate.net

The pyrrolidine ring is not planar and undergoes rapid puckering in solution. This puckering involves the out-of-plane displacement of the carbon atoms, leading to various envelope and twisted conformations. Furthermore, the nitrogen atom of the pyrrolidine ring can undergo inversion, which is typically a fast process on the NMR timescale at room temperature. nih.gov However, the barrier to this inversion can be influenced by the electronic nature of the aryl substituent.

The rotational barrier around the C(aryl)-N bond is another critical factor. The lone pair on the pyrrolidine nitrogen can participate in resonance with the aromatic π-system. This partial double bond character can restrict rotation. However, steric hindrance between the ortho-chloro substituent and the protons on the pyrrolidine ring will likely lead to a non-planar arrangement, where the pyrrolidine ring is twisted relative to the benzene ring. This twisting is a compromise to alleviate steric strain while maintaining some degree of electronic conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes in solution. Variable temperature NMR experiments could provide information on the energy barriers for ring puckering, nitrogen inversion, and rotation around the C-N bond. The chemical shifts of the protons and carbons in both the aromatic ring and the pyrrolidine moiety would be sensitive to the conformational preferences. For instance, the relative shielding or deshielding of the aromatic protons can provide clues about the through-space electronic effects of the substituents in their preferred orientations.

Table 1: Predicted Solution-State Conformational Parameters for this compound Based on Analog Studies

| Conformational Feature | Predicted Behavior | Influencing Factors | Analog Data Source |

| Carboxylic Acid Group Orientation | Non-planar with respect to the benzene ring. | Steric repulsion between the ortho-chloro group and the carboxylic acid. | 2-chlorobenzoic acid studies mdpi.comresearchgate.net |

| Pyrrolidine Ring Pucker | Rapid interconversion between envelope and twisted conformations. | Low energy barriers for ring puckering. | General N-arylpyrrolidine studies researchgate.net |

| Nitrogen Inversion | Fast on the NMR timescale at room temperature. | Electronic effects of the aryl group. | Pyrrolidinofullerene studies nih.gov |

| C(aryl)-N Bond Rotation | Restricted rotation with a twisted average conformation. | Balance between steric hindrance and electronic conjugation. | Studies on N-arylpyrrolidines researchgate.net |

In the solid state, the conformation of this compound will be locked into a specific arrangement dictated by the forces of crystal packing. The way the molecules arrange themselves in the crystal lattice is crucial for determining the material's bulk properties. The solid-state architecture will be dominated by a network of intermolecular interactions, primarily hydrogen bonds and potentially halogen bonds.

The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion, creating a characteristic ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state.

The pyrrolidine nitrogen, being a hydrogen bond acceptor, could also participate in intermolecular interactions, potentially with the carboxylic acid's hydroxyl group if the dimeric motif is not formed. Furthermore, the chlorine atom can act as a weak hydrogen bond acceptor and is also capable of forming halogen bonds, where it interacts with a nucleophilic atom (like the carbonyl oxygen or the pyrrolidine nitrogen) of a neighboring molecule.

The crystal structure of related molecules, such as the 1:1 adduct of 4-aminobenzoic acid and 4-methylpyridine, reveals that the carboxylic acid group is slightly twisted out of the plane of the benzene ring. nih.gov In this structure, the primary intermolecular interaction is an O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen, forming dimers that are further linked into sheets by N-H···O hydrogen bonds. nih.gov While this compound lacks the N-H donor of an amino group, the principles of hydrogen bond-directed assembly remain relevant.

Table 2: Potential Solid-State Intermolecular Interactions and Packing Motifs for this compound

| Interaction Type | Potential Donor/Acceptor Sites | Resulting Motif | Analog Data Source |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Dimeric structures (R22(8) motif) | General carboxylic acid crystal structures |

| Hydrogen Bonding | Carboxylic acid (donor), Pyrrolidine nitrogen (acceptor) | Chains or other extended networks | 4-aminobenzoic acid cocrystal studies researchgate.netnih.gov |

| Halogen Bonding | Chlorine atom (acceptor) | Directional interactions influencing packing | General principles of halogen bonding |

| π-π Stacking | Benzene rings | Offset or face-to-face stacking of aromatic rings | General aromatic compound crystal structures |

Computational and Theoretical Investigations of 2 Chloro 4 Pyrrolidinobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 2-chloro-4-pyrrolidinobenzoic acid, these methods can predict its reactivity, stability, and spectroscopic characteristics by solving the Schrödinger equation in an approximate manner.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology applied to similar compounds, such as other substituted benzoic acids, provides a clear blueprint for such an investigation. mdpi.com

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data, should they become available. nih.gov For instance, studies on 2-chloro-4-nitrobenzoic acid have utilized DFT to understand its molecular conformation and interactions in co-crystals. nih.gov Similar approaches could be used to analyze the intramolecular hydrogen bonding between the carboxylic acid proton and the pyrrolidine (B122466) nitrogen in this compound.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the benzene (B151609) ring, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on related benzonitrile (B105546) derivatives have shown that such analyses can reveal the potential for a compound to act as a nucleophilic or electrophilic agent. analis.com.my

Table 1: Predicted Electronic Properties from Theoretical Calculations (Note: The following data is hypothetical and serves as an example of what a DFT calculation would yield, as specific published data for this compound is unavailable.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment (e.g., a solvent). For this compound, MD simulations could reveal the rotational freedom of the pyrrolidine and carboxylic acid groups relative to the benzene ring. Such simulations performed on related molecules have helped in understanding their association and stability in solution. researchgate.net These studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

In Silico Prediction of Chemical Properties and Reactivity Profiles

Various computational tools can predict the physicochemical properties of a molecule based solely on its structure. These predictions are valuable in the early stages of research to forecast properties like solubility, lipophilicity (logP), and pKa. For this compound, these predictions would guide experimental design.

Table 2: Predicted Physicochemical Properties (In Silico) (Note: These values are illustrative, generated by predictive models, as specific published data is unavailable.)

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 225.66 g/mol | - |

| logP (Lipophilicity) | 2.8 | ALOGPS |

| Aqueous Solubility | -3.1 log(mol/L) | ALOGPS |

| pKa (acidic) | 4.1 | ChemAxon |

Ligand-Protein Docking Simulations (if biological target relevant)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is essential for drug discovery. If a biological target for this compound were identified, docking simulations would be performed to predict its binding mode and affinity. Docking studies on structurally similar compounds, such as nitrobenzamide derivatives, have successfully identified key interactions (e.g., hydrogen bonds, pi-pi stacking) with enzyme active sites, providing a rationale for their biological activity. researchgate.net Such an analysis for this compound would involve docking the ligand into the target's binding pocket and scoring the poses to estimate binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a set of similar molecules with measured biological activity would be required. The models are built by calculating molecular descriptors (topological, electronic, steric) and finding a mathematical correlation with the activity. QSAR studies on derivatives of 2-chlorobenzoic acid have revealed that parameters like molecular connectivity indices can successfully predict antimicrobial activity. nih.gov A similar approach could be applied to a series of pyrrolidinobenzoic acids to identify the key structural features that govern their potential therapeutic effects.

Biological and Pharmacological Research Perspectives on 2 Chloro 4 Pyrrolidinobenzoic Acid Analogues

In Vitro Biological Activity Screening Methodologies

The initial phase of drug discovery for analogues of 2-chloro-4-pyrrolidinobenzoic acid involves a battery of in vitro tests to determine their biological effects and identify their molecular targets. These screening methodologies are designed to assess activity in a controlled, non-living environment.

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental tool for identifying molecules that can modulate the activity of specific enzymes, which are common drug targets. For analogues of the this compound scaffold, these assays would measure the compound's ability to interfere with an enzyme's catalytic function. For instance, related substituted benzoic acid derivatives have been investigated as inhibitors of enzymes like protein phosphatases and dihydrodipicolinate synthase (DHDPS). nih.govnih.gov

The process typically involves incubating the enzyme with its substrate and varying concentrations of the inhibitor compound. The rate of product formation is then measured, often using colorimetric or fluorometric detection methods. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which quantify the compound's potency. nih.gov For example, studies on similar heterocyclic compounds have used such assays to determine their inhibitory effects on enzymes crucial for bacterial survival or cancer cell signaling. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical Analogue Series This table is a representative example based on typical findings for related compound classes and does not represent actual data for this compound analogues.

| Compound Analogue | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Analogue A | Kinase X | 12.5 |

| Analogue B | Phosphatase Y | 8.2 |

| Analogue C | Protease Z | > 100 |

| Analogue D | Kinase X | 5.1 |

Receptor Binding Studies

Receptor binding studies are employed to determine if a compound can bind to a specific cellular receptor, which is the first step in either mimicking or blocking the action of an endogenous ligand. These assays are crucial for identifying agonists or antagonists. For a compound family like this compound analogues, researchers might investigate their binding to targets such as Peroxisome Proliferator-Activated Receptors (PPARs), which have been studied with other pyrrolidine (B122466) acid analogues. nih.gov

These studies often use a competitive binding format where the test compound competes with a known radiolabeled or fluorescently tagged ligand for binding to the receptor. The amount of labeled ligand displaced by the test compound is measured, allowing for the determination of the compound's binding affinity (often expressed as Kᵢ or IC₅₀). This provides a direct measure of how well the molecule interacts with its intended target. nih.gov

Cellular Assays for Pharmacological Effects

Following initial enzyme or receptor screening, cellular assays are conducted to confirm that the compound's activity translates to a pharmacological effect in a living cell. These assays bridge the gap between biochemical activity and cellular response. For analogues of this compound, these could include cell viability assays, migration assays, or reporter gene assays.

For example, substituted benzoic acid derivatives have been evaluated for their ability to inhibit cancer cell migration. nih.gov Similarly, related pyrrolidine compounds have been tested for their antiproliferative activity against cancer cell lines like MCF-7 using assays that measure cell viability, such as the MTT assay or sulphorhodamine B (SRB) colorimetric assay. preprints.orgnih.gov These experiments provide crucial information on a compound's ability to enter cells and engage its target to produce a desired biological outcome, such as inducing apoptosis or halting proliferation.

Table 2: Representative Cellular Activity for a Hypothetical Analogue Series This table is a representative example based on typical findings for related compound classes and does not represent actual data for this compound analogues.

| Compound Analogue | Cell Line | Assay Type | EC₅₀ (µM) |

|---|---|---|---|

| Analogue D | MCF-7 (Breast Cancer) | Antiproliferation | 7.8 |

| Analogue E | HT-29 (Colon Cancer) | Antiproliferation | 15.2 |

| Analogue F | PC-3 (Prostate Cancer) | Apoptosis Induction | 9.5 |

| Analogue G | A431 (Squamous Cancer) | Cell Viability (MTT) | 22.0 |

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

Once initial biological activity is established, structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of a molecule relates to its biological effect. This is a critical step in optimizing a lead compound.

Influence of Substituent Modifications on Biological Response

SAR investigations systematically modify different parts of the lead molecule and assess how these changes impact activity. For the this compound scaffold, modifications could be made to the substituents on both the benzoic acid ring and the pyrrolidine ring.

Studies on analogous 2,5-substituted benzoic acids have shown that the carboxyl group often acts as a critical anchor, forming a key hydrogen bond with a target protein, such as Arg263 in Mcl-1. nih.gov The nature and position of other substituents dramatically influence potency and selectivity. nih.gov Similarly, research on pyrrolidine derivatives has demonstrated that modifications to the pyrrolidine ring can significantly affect biological activity. For example, changing the substituent at position 3 of a pyrrolidine-2,5-dione ring was shown to influence anticonvulsant activity. nih.gov Alterations to stereochemistry, such as in 3,4-disubstituted pyrrolidine acids, have also been found to be critical for potent activity. nih.gov

Identification of Pharmacophores and Key Binding Motifs

The culmination of SAR data allows for the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com This model serves as a blueprint for designing new, more potent molecules.

For a series of bioactive analogues related to this compound, a pharmacophore might consist of:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group on the benzoic acid ring, which often serves as a key anchoring point to a target protein. nih.gov

A Halogen Atom: The chloro group at the 2-position, which can contribute to binding affinity through halogen bonding or by influencing the electronic properties of the aromatic ring.

A Hydrophobic/Heterocyclic Moiety: The pyrrolidine ring at the 4-position, which likely occupies a hydrophobic pocket within the target's binding site. Its size, shape, and substitution pattern are critical for optimizing this interaction. nih.govnih.gov

By understanding these key binding motifs, medicinal chemists can rationally design new analogues with improved pharmacological profiles, guiding the development of compounds from initial hits to potential clinical candidates. dovepress.comchemijournal.com

Mechanistic Studies of Observed Biological Effects

The precise mechanisms of action for this compound are not extensively detailed in publicly available research. However, by examining studies on analogous compounds, including various substituted benzoic acid and pyrrolidine derivatives, we can infer potential molecular targets and pathways that may be relevant.

Elucidation of Molecular Targets and Pathways

Research into compounds structurally related to this compound suggests several potential molecular targets. Substituted benzoic acid derivatives have been identified as inhibitors of various enzymes and receptors. For instance, certain para-substituted benzoic acid derivatives have been shown to act as competitive inhibitors of the protein phosphatase Slingshot (SSH). nih.gov SSH is a dual-specificity phosphatase that plays a crucial role in cytoskeleton dynamics by dephosphorylating cofilin and Lim kinases (LIMK). nih.gov Inhibition of SSH can impact cell migration, a process implicated in cancer metastasis. nih.gov

Furthermore, other benzoic acid analogues have demonstrated inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrases, which are therapeutic targets for neurodegenerative diseases like Alzheimer's. The pyrrolidine ring, a common scaffold in medicinal chemistry, is present in numerous compounds with diverse biological activities. frontiersin.orgnih.gov For example, pyrrolidine derivatives have been developed as CXCR4 antagonists, which can inhibit CXCL12-induced cytosolic calcium flux, a pathway involved in cancer metastasis. frontiersin.orgnih.gov Additionally, compounds containing a pyrrolidine ring have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), relevant in the treatment of type 2 diabetes. nih.gov

The presence of the chloro-substituent on the aromatic ring can also influence biological activity. Chloro-substituted benzoic acid derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govpreprints.org For example, certain 3-[(6-arylamino)pyridazinylamino]benzoic acids with a chloro group have shown anticancer potential by targeting VEGFR-2. preprints.org

Given these findings for related structures, it is plausible that this compound and its analogues could interact with a range of biological targets, including but not limited to:

Protein phosphatases

Acetylcholinesterase and carbonic anhydrases

Chemokine receptors (e.g., CXCR4)

Dipeptidyl peptidase-IV

Receptor tyrosine kinases (e.g., VEGFR-2)

Further research is necessary to definitively identify the specific molecular targets and pathways modulated by this compound.

Investigations into Cellular Signaling Modulations

The modulation of cellular signaling pathways by analogues of this compound is an active area of investigation. As mentioned, the inhibition of Slingshot phosphatase by substituted benzoic acids can directly affect the cofilin pathway, which is integral to actin filament dynamics and, consequently, cell motility. nih.gov

In the context of cancer biology, the inhibition of receptor tyrosine kinases like VEGFR-2 by chloro-substituted benzoic acid derivatives can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis. preprints.org

For pyrrolidine-containing compounds that act as CXCR4 antagonists, the modulation of the CXCL12/CXCR4 signaling axis is a key mechanism. frontiersin.orgnih.gov This can lead to the inhibition of downstream pathways that promote cell migration and invasion. frontiersin.orgnih.gov

The diverse biological activities reported for substituted benzoic acids and pyrrolidine derivatives suggest that this compound could potentially modulate a variety of cellular signaling pathways, depending on its specific molecular targets. These may include pathways related to cell cycle control, apoptosis, inflammation, and cellular metabolism. Direct experimental evidence for this compound is needed to confirm these potential modulatory effects.

Metabolism and Biotransformation Research (excluding dosage)

The metabolic fate of a compound is a critical factor in its pharmacological profile. While specific data on the metabolism of this compound is limited, insights can be drawn from studies on structurally related molecules.

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting how a compound will behave in the body. frontiersin.orgnih.gov These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation. frontiersin.orgnih.gov The pyrrolidine moiety in a molecule can sometimes be a site of metabolic activity. For instance, some pyrrolidine-containing compounds have shown enhanced metabolic stability in human and rat liver microsomes, which is a desirable characteristic for drug candidates. frontiersin.orgnih.gov

The stability of the chloro-aromatic portion of the molecule is also a consideration. Chloroaromatic compounds can be resistant to biodegradation. However, certain microorganisms have been shown to degrade them.

A hypothetical in vitro metabolic stability assessment for this compound would likely involve incubation with liver microsomes from different species (e.g., human, rat, mouse) to determine its half-life and intrinsic clearance. This data would provide an early indication of its expected in vivo metabolic clearance.

Identification of Metabolites and Biotransformation Pathways

The biotransformation of a drug molecule involves a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism: For a molecule like this compound, several Phase I reactions are plausible based on its structure. The pyrrolidine ring is a potential site for oxidation. For other pyrrolidine-containing drugs, oxidation by cytochrome P450 enzymes can lead to the formation of a reactive iminium ion intermediate.

The aromatic ring could also undergo hydroxylation, although the presence of the electron-withdrawing chloro and carboxylic acid groups might influence the position of this modification.

Phase II Metabolism: The carboxylic acid group of this compound is a prime candidate for Phase II conjugation reactions. The most common of these is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety. This process increases the water solubility of the compound, facilitating its excretion.

Another potential Phase II pathway is conjugation with amino acids, such as glycine, to form an amide linkage.

The biotransformation of a related compound, chlormezanone, which contains a p-chlorophenyl group, was found to yield p-chlorobenzoic acid and its subsequent conjugate, p-chlorohippuric acid. This suggests that cleavage of other parts of a molecule can lead to the formation of a benzoic acid derivative that then undergoes further metabolism.

A comprehensive metabolic study of this compound would involve incubating the compound with hepatocytes or liver S9 fractions and using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the resulting metabolites. This would allow for the definitive elucidation of its biotransformation pathways.

Analytical Methodologies for 2 Chloro 4 Pyrrolidinobenzoic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 2-chloro-4-pyrrolidinobenzoic acid, providing the necessary separation from related substances and matrix components.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound and structurally similar compounds. pensoft.netekb.egresearchgate.netpensoft.net Method development typically focuses on optimizing selectivity and resolution between the main compound and its potential impurities.

Key parameters for a successful HPLC separation include the choice of a stationary phase, mobile phase composition, and detector wavelength. A C18 column is frequently employed for the separation of aromatic carboxylic acids. pensoft.netresearchgate.netpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate or acetate buffer. pensoft.netmdpi.com Adjusting the pH of the mobile phase is critical, as it influences the ionization state and, consequently, the retention of the acidic analyte. For instance, a mobile phase of acetonitrile and phosphate buffer at pH 3 has been successfully used for separating a related N-pyrrolylcarboxylic acid. pensoft.netresearchgate.netpensoft.net Isocratic elution at a flow rate of 1.0 mL/min with UV detection around 225 nm has proven effective for similar structures. pensoft.netresearchgate.netpensoft.netmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (150x4.6 mm, 5 µm) | pensoft.netresearchgate.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | pensoft.netresearchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.netpensoft.net |

| Detection | UV at 225 nm | pensoft.netresearchgate.netpensoft.net |

| Column Temperature | 30 °C | pensoft.netresearchgate.netpensoft.net |

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. A common approach for carboxylic acids is trimethylsilyl (TMS) derivatization, which transforms the carboxyl group into a TMS ester. mdpi.com

Following derivatization, the resulting compound can be analyzed using a GC system equipped with a mass spectrometer (GC-MS). nih.gov This technique has been successfully applied to the determination of benzoic acid in plasma samples after extraction and derivatization. nih.gov The selection of an appropriate GC column, typically a non-polar or medium-polarity capillary column, is crucial for achieving good separation of the derivatized analyte from other components.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the unambiguous identification and precise quantification of analytes.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of organic acids. shimadzu.comimtaktusa.com It offers significant advantages over traditional HPLC with UV detection, including lower detection limits and greater specificity, especially in complex matrices. researchgate.netnih.gov For compounds like p-chlorobenzoic acid, LC-MS/MS methods have demonstrated reporting limits as low as 100 ng/L in water, a 40-fold improvement over LC-UV methods. researchgate.netnih.gov The use of electrospray ionization (ESI) in negative ion mode is common for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, including derivatized organic acids. mdpi.com For the analysis of benzoic acid in biological fluids, a GC-MS method involving extraction with ethyl acetate, followed by TMS derivatization, has been established. nih.gov Quantitation is often achieved using selected ion monitoring (SIM), which enhances sensitivity and selectivity by monitoring specific fragment ions of the analyte and an internal standard. nih.gov

| Technique | Sample Preparation | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS | Direct injection or simple filtration | High sensitivity, high selectivity, no derivatization needed | researchgate.netnih.gov |

| GC-MS | Solvent extraction and derivatization (e.g., silylation) | Excellent chromatographic resolution, established libraries for identification | mdpi.comnih.gov |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte, particularly when dealing with complex matrices like biological fluids or environmental samples. nih.gov For liquid samples, direct injection is sometimes possible, but often a preliminary clean-up step is required. nih.gov

Liquid-liquid extraction (LLE) is a widely used technique for extracting organic acids from aqueous samples. mdpi.com The sample is typically acidified to neutralize the carboxylic acid, improving its partitioning into an organic solvent like ethyl acetate or diethyl ether. mdpi.com

Solid-phase extraction (SPE) is another common and effective method for sample clean-up and concentration. nih.gov Different types of SPE cartridges, such as reversed-phase (e.g., C18) or ion-exchange phases, can be selected based on the properties of the analyte and the matrix. For acidic compounds, adjusting the pH of the sample can significantly enhance retention on the SPE sorbent.

For GC analysis, the sample preparation must also include a derivatization step following extraction and drying to ensure the analyte is suitable for volatilization and chromatographic separation. mdpi.comnih.gov

Future Research Directions and Emerging Applications

Development of 2-Chloro-4-pyrrolidinobenzoic Acid as a Scaffold for Novel Chemical Entities

The molecular framework of this compound serves as a valuable scaffold for the generation of novel chemical entities. In drug discovery, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. The process of late-stage functionalization, which involves introducing chemical modifications to a complex molecule at a late step in its synthesis, is particularly relevant. This approach can accelerate the drug discovery process by bypassing the need for de novo synthesis of each new analogue nih.gov.

The this compound scaffold offers several points for chemical modification:

The carboxylic acid group can be converted to esters, amides, or other functional groups, or used as a handle for conjugation to other molecules.

The pyrrolidine (B122466) ring can be substituted or its ring size altered to explore different conformational constraints.

The aromatic ring can undergo further substitution, although the existing chloro and pyrrolidino groups will direct the position of new substituents.

By systematically exploring these modifications, researchers can develop a diverse library of compounds for screening against various biological targets.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Chemical Changes | Purpose |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Conjugation | Modulate solubility, cell permeability, and target binding; Attach to delivery systems |

| Pyrrolidine Ring | N-alkylation, C-substitution | Explore structure-activity relationships, improve metabolic stability |

| Aromatic Ring | Further substitution (e.g., hydroxylation, nitration) | Fine-tune electronic properties and target interactions |

| Chlorine Atom | Replacement with other halogens or functional groups | Investigate the role of the halogen in target binding |

Exploration of New Therapeutic Areas for Analogues

Analogues derived from chloro-benzoic acid scaffolds have shown promise in a variety of therapeutic areas. For instance, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains nih.gov. Similarly, 2-chloro-4-nitrobenzoic acid has been investigated as a potential anti-viral and anti-cancer agent nih.gov.

Given these precedents, it is plausible that novel analogues of this compound could exhibit a broad spectrum of pharmacological activities. Future research should focus on screening libraries of these new compounds against a wide range of biological targets to identify potential new therapeutic applications.

Table 2: Investigated Therapeutic Activities of Related Chloro-Benzoic Acid Derivatives

| Parent Compound | Derivative Type | Investigated Therapeutic Area | Key Findings |

|---|---|---|---|

| 2-Chlorobenzoic acid | Schiff's bases and esters | Antimicrobial | Showed significant potential against Gram-negative bacteria nih.gov. |

| 2-Chloro-4-nitrobenzoic acid | Amino acid and dipeptide derivatives | Antimicrobial | Derivatives with Phenylalanine and Tyrosine residues were active against several microorganisms nih.gov. |

| 2-Chloro-4-nitrobenzoic acid | Co-crystal with nicotinamide | Anti-viral, Anti-cancer | Investigated as a potential therapy for immunodeficiency diseases nih.gov. |

Advancements in Targeted Delivery Systems Incorporating the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a particularly useful functional handle for developing targeted drug delivery systems. This "moiety" can be used to attach the drug molecule to a larger carrier that can direct it to specific cells or tissues in the body, thereby increasing efficacy and reducing side effects nih.gov.

One promising approach is the development of peptide- and antibody-drug conjugates (PDCs and ADCs), where the drug is linked to a peptide or antibody that specifically recognizes a target on diseased cells nih.gov. The benzoic acid group can serve as a convenient attachment point for such conjugations.

Another strategy involves the use of nanocarriers, such as chitosan-based nanogels. Benzoic acid can be reacted with chitosan to form amide bonds, allowing for the incorporation of the drug into the nanogel structure mdpi.com. These nanogels can protect the drug from degradation and control its release at the target site.

Table 3: Strategies for Targeted Delivery Using the Benzoic Acid Moiety

| Delivery System | Mechanism of Action | Potential Advantages |

|---|---|---|

| Peptide-Drug Conjugates (PDCs) | The peptide targets specific receptors on cells, delivering the attached drug. | High target specificity, reduced systemic toxicity. |

| Antibody-Drug Conjugates (ADCs) | An antibody directs the drug to a specific antigen on the surface of cancer cells. | Highly targeted cancer therapy. |

| Chitosan-Based Nanogels | The drug is encapsulated within a biocompatible and biodegradable nanocarrier. | Controlled release, improved drug stability mdpi.com. |

| Extracellular Vesicles (EVs) | The benzoic acid-containing drug can be loaded into these natural nanocarriers. | Biocompatibility, ability to cross biological barriers mdpi.com. |

Collaborative Research Initiatives in Academia and Industry

The journey of a new chemical entity from the laboratory to the clinic is a long and complex process that requires a multidisciplinary approach. Collaborative research initiatives between academic institutions and the pharmaceutical industry are crucial for accelerating this process.

Academia's Role: Academic research often focuses on fundamental discoveries, such as identifying new biological targets, elucidating disease mechanisms, and synthesizing novel compounds like derivatives of this compound.

Industry's Role: The pharmaceutical industry has the resources and expertise in drug development, including preclinical and clinical testing, regulatory affairs, and large-scale manufacturing.

By combining their complementary strengths, these collaborations can facilitate the translation of promising basic research into new therapies. Such partnerships can involve sponsored research agreements, licensing of intellectual property, and joint research projects.

Predictive Modeling and Artificial Intelligence in Compound Design and Optimization

Recent advancements in computational chemistry and artificial intelligence (AI) are revolutionizing the field of drug discovery. These technologies can be applied to the design and optimization of novel compounds based on the this compound scaffold.